Strontium isopropoxide

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

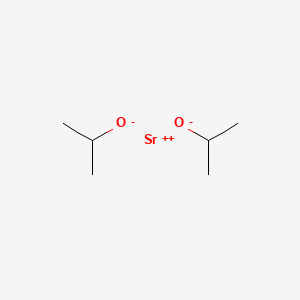

Structure

3D Structure of Parent

属性

IUPAC Name |

strontium;propan-2-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H7O.Sr/c2*1-3(2)4;/h2*3H,1-2H3;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHULXNKDWPTSBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[O-].CC(C)[O-].[Sr+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2Sr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20421995 | |

| Record name | Strontium isopropoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20421995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88863-33-6 | |

| Record name | Strontium isopropoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20421995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Strontium isopropoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Strontium Isopropoxide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of its Physicochemical Properties, Synthesis, and Potential Applications

Abstract

Strontium isopropoxide, with the chemical formula Sr(OCH(CH₃)₂)₂, is an alkaline earth metal alkoxide that presents as a white, crystalline powder.[1][2][3] It is recognized for its high reactivity, particularly its sensitivity to air and moisture, and its utility as a catalyst. This technical guide provides a detailed examination of the physical and chemical properties of this compound, outlines plausible experimental protocols for its synthesis and characterization, and explores its potential applications, with a focus on the interests of researchers, scientists, and professionals in drug development. All quantitative data are summarized in structured tables for clarity and comparative analysis.

Core Properties and Physical Data

This compound is a flammable and self-heating solid, necessitating careful handling and storage under inert conditions.[4] Its core identifiers and physical properties are summarized in the tables below.

Table 1: Core Identifiers for this compound

| Identifier | Value | Reference |

| Chemical Name | Strontium diisopropoxide | [5] |

| Synonyms | Strontium(2+) bis(propan-2-olate) | [6] |

| CAS Number | 88863-33-6 | [6] |

| Chemical Formula | Sr(OCH(CH₃)₂)₂ | [1] |

| Molecular Weight | 205.79 g/mol | [1][7] |

| Appearance | Crystalline Powder | [1][2][3] |

Table 2: Physical Properties of this compound

| Property | Value | Reference |

| Melting Point | 130°C (decomposes) | [8][9] |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Soluble in isopropanol (B130326) | [8][9] |

| Reacts with water | [10][11][12] |

Chemical Properties and Reactivity

This compound is a highly reactive compound. Its chemical behavior is largely dictated by the polarized strontium-oxygen bond, which makes the isopropoxide groups susceptible to protonolysis.

-

Reactivity with Water (Hydrolysis): this compound reacts readily with water in a hydrolysis reaction to form strontium hydroxide (B78521) and isopropanol. This reactivity necessitates that all handling and storage of the compound be conducted under strictly anhydrous conditions. The reaction is as follows: Sr(OCH(CH₃)₂)₂ + 2H₂O → Sr(OH)₂ + 2HOCH(CH₃)₂

-

Reactivity with Air: The compound is sensitive to air.[9] Strontium metal itself reacts with air, and especially upon ignition, to form strontium oxide (SrO) and strontium nitride (Sr₃N₂).[11] While this compound is not pyrophoric in the strictest sense, it is classified as a self-heating and flammable solid.[4]

-

Thermal Decomposition: this compound decomposes upon heating to its melting point of 130°C.[8][9] The thermal decomposition of metal alkoxides typically proceeds through complex mechanisms that can yield metal oxides, hydrocarbons, and alcohols. For this compound, the likely primary solid product of thermal decomposition at elevated temperatures is strontium oxide (SrO).

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not extensively reported in peer-reviewed literature, likely due to its commercial availability.[13][14] However, based on general synthetic routes for metal alkoxides, plausible methods can be outlined.

Synthesis of this compound

A common method for the synthesis of alkaline earth metal alkoxides is the direct reaction of the metal with the corresponding alcohol.

Objective: To synthesize this compound from strontium metal and anhydrous isopropanol.

Materials:

-

Strontium metal

-

Anhydrous isopropanol

-

Anhydrous toluene (B28343) (as a solvent)

-

Inert atmosphere glovebox or Schlenk line apparatus

-

Reflux condenser and heating mantle

-

Cannula and filtration apparatus

Methodology:

-

Under an inert atmosphere (e.g., argon or nitrogen), a reaction flask equipped with a reflux condenser is charged with strontium metal turnings.

-

Anhydrous toluene is added to the flask, followed by the slow, dropwise addition of anhydrous isopropanol.

-

The reaction mixture is heated to reflux with vigorous stirring. The reaction progress can be monitored by the consumption of the strontium metal.

-

Upon completion of the reaction, the mixture is cooled to room temperature.

-

The resulting solution is filtered via cannula to remove any unreacted strontium or solid impurities.

-

The solvent and excess isopropanol are removed under reduced pressure to yield this compound as a solid product.

-

The product should be stored under an inert atmosphere.

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

The synthesized this compound can be characterized using various spectroscopic and analytical techniques to confirm its identity and purity.

Objective: To identify the characteristic functional groups in this compound.

Methodology:

-

The solid sample is prepared for analysis, typically by creating a KBr pellet or as a Nujol mull, ensuring minimal exposure to air and moisture.

-

The FTIR spectrum is recorded over a range of 4000-400 cm⁻¹.[8]

-

The resulting spectrum is analyzed for characteristic absorption bands. Expected peaks would include C-H stretching and bending vibrations from the isopropyl groups, and Sr-O stretching vibrations at lower wavenumbers.

Objective: To elucidate the structure of this compound in solution.

Methodology:

-

A sample of this compound is dissolved in a suitable deuterated solvent (e.g., deuterated toluene or benzene) in an NMR tube under an inert atmosphere.

-

¹H and ¹³C NMR spectra are acquired.

-

The ¹H NMR spectrum is expected to show signals corresponding to the methine and methyl protons of the isopropoxide ligand. The ¹³C NMR spectrum will show signals for the corresponding carbon atoms. The chemical shifts and coupling patterns can confirm the structure.

Objective: To determine the crystalline structure of solid this compound.

Methodology:

-

A powdered sample of this compound is mounted on a sample holder. To prevent degradation from air and moisture, a sealed, inert atmosphere sample holder may be used.

-

The XRD pattern is collected by scanning a range of 2θ angles.

-

The resulting diffractogram, with its characteristic peaks at specific 2θ values, can be used to identify the crystalline phase and determine lattice parameters.[6]

Caption: General workflow for the characterization of this compound.

Applications in Drug Development

While strontium salts, such as strontium ranelate, have been investigated for the treatment of osteoporosis due to strontium's ability to promote bone formation and inhibit bone resorption, the direct application of this compound in drug formulations is not established.[3] However, its properties as a metal alkoxide suggest potential utility as a precursor in the synthesis of strontium-containing nanomaterials for drug delivery applications.

Metal alkoxides are commonly used in the sol-gel process to create metal oxide nanoparticles. These nanoparticles can be engineered to encapsulate or be conjugated with therapeutic agents for targeted drug delivery. The high reactivity and hydrolysis of this compound could be harnessed to produce strontium oxide or strontium-doped nanoparticles with controlled size and morphology. These nanoparticles could potentially be used in bone-targeted drug delivery systems, leveraging strontium's known effects on bone cells.

Caption: Conceptual workflow for creating a drug delivery system using this compound.

Safety and Handling

This compound is classified as a flammable solid (Hazard Class 4.2), is self-heating, and causes severe skin burns and eye damage.[4][9] It should be handled in a well-ventilated area, preferably in a glovebox or under an inert atmosphere, by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated place away from sources of ignition and moisture.

Conclusion

This compound is a reactive alkaline earth metal alkoxide with defined physical and chemical properties. While its direct therapeutic applications are not currently documented, its role as a precursor in materials science, particularly in the synthesis of strontium-containing nanoparticles via the sol-gel process, presents a promising avenue for the development of novel drug delivery systems, especially for bone-related therapies. Further research into the controlled synthesis of such nanoparticles using this compound and their subsequent biological evaluation is warranted to fully explore their potential in the pharmaceutical field.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Advanced applications of strontium-containing biomaterials in bone tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical Approaches to Synthetic Drug Delivery Systems for Systemic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound 99.9 trace metals 88863-33-6 [sigmaaldrich.com]

- 6. X-Ray Diffraction Basics | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. Identification of crystalline materials with X-Ray Diffraction [forcetechnology.com]

- 10. Research Portal [scholarworks.brandeis.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. ストロンチウムイソプロポキシド 99.9% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]

- 13. This compound: A Highly Active Catalyst for the Ring-Opening Polymerization of Lactide and Various Lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scientificlabs.com [scientificlabs.com]

An In-depth Technical Guide to Strontium Isopropoxide: Chemical Formula, Structure, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Strontium isopropoxide, a key precursor in materials science and a potential component in pharmaceutical development, is an alkaline earth metal alkoxide with the chemical formula Sr(OCH(CH₃)₂)₂. This technical guide provides a comprehensive overview of its chemical formula, molecular structure, physicochemical properties, and a generalized synthesis protocol. Due to the limited availability of a definitive single-crystal X-ray structure, this guide infers its structural characteristics from spectroscopic data and the known coordination chemistry of related strontium alkoxides.

Chemical Formula and Nomenclature

The chemical identity of this compound is well-established.

-

Molecular Formula : C₆H₁₄O₂Sr

-

Linear Formula : Sr(OCH(CH₃)₂)₂

-

IUPAC Name : Strontium bis(propan-2-olate)

-

Synonyms : Strontium diisopropoxide, Strontium propan-2-olate

Molecular Structure and Coordination Chemistry

A definitive single-crystal X-ray diffraction study for this compound is not publicly available. However, based on spectroscopic evidence and the known behavior of alkaline earth metal alkoxides, a polymeric or oligomeric structure is anticipated in the solid state. Metal alkoxides, particularly those of larger cations like strontium, tend to aggregate to satisfy the coordination sphere of the metal center.

An infrared spectroscopy study of this compound suggests a complex structure with multiple, distinct environments for the isopropoxide ligands. This complexity is indicative of bridging and terminal isopropoxide groups, which is characteristic of associated structures.

A plausible and common structural motif for metal alkoxides is a dimeric structure, where two strontium atoms are bridged by two isopropoxide ligands, with each strontium atom also coordinated to a terminal isopropoxide ligand. In such a structure, each strontium atom would achieve a higher coordination number than the simple monomeric formula suggests.

An In-Depth Technical Guide to the Solubility of Strontium Isopropoxide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of strontium isopropoxide in various organic solvents. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on providing detailed experimental protocols for researchers to determine these values accurately. The methodologies outlined herein are standard and robust, enabling the generation of reliable data for applications in materials science, catalysis, and pharmaceutical development.

Introduction to this compound

This compound, with the chemical formula Sr(O-i-Pr)₂, is a metal alkoxide that serves as a precursor in the synthesis of various strontium-containing materials, such as thin films, nanoparticles, and complex oxides. Its utility is often dictated by its solubility in organic solvents, which is a critical parameter for solution-based deposition techniques and homogeneous reaction chemistry. This guide details the necessary procedures for the synthesis of this compound and the subsequent determination of its solubility in a range of common organic solvents.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the direct reaction of strontium metal with anhydrous isopropanol (B130326).

Experimental Protocol: Synthesis of this compound

Materials:

-

Strontium metal turnings

-

Anhydrous isopropanol

-

Anhydrous toluene (B28343) (for azeotropic removal of water, if necessary)

-

Schlenk line and glassware (flasks, condenser, dropping funnel)

-

Inert gas (Argon or Nitrogen)

-

Magnetic stirrer and heating mantle

Procedure:

-

Preparation: All glassware should be thoroughly dried in an oven at 120°C overnight and assembled hot under a flow of inert gas.

-

Reaction Setup: A known quantity of strontium metal turnings is placed in a two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser. The system is then purged with inert gas.

-

Solvent Addition: Anhydrous isopropanol is added to the flask via a dropping funnel in excess.

-

Reaction: The mixture is stirred and gently heated to initiate the reaction, which is evidenced by the evolution of hydrogen gas. The reaction is typically carried out at the reflux temperature of isopropanol.

-

Completion: The reaction is considered complete when all the strontium metal has dissolved, and the evolution of hydrogen has ceased.

-

Isolation: The excess isopropanol is removed under reduced pressure to yield this compound as a white, solid product. If the product is intended for highly moisture-sensitive applications, a small amount of anhydrous toluene can be added and distilled off azeotropically to remove any trace amounts of water.

-

Storage: The synthesized this compound should be stored under an inert atmosphere to prevent hydrolysis.

Diagram of the Synthesis Workflow for this compound

Caption: Workflow for the synthesis of this compound.

Solubility Determination of this compound

The solubility of this compound can be determined using several methods. This guide details the gravimetric method, which is straightforward and reliable, and also discusses spectroscopic methods for more sensitive measurements.

3.1. Gravimetric Method

This method involves preparing a saturated solution of this compound in a given solvent and then determining the mass of the dissolved solid in a known volume of the solution.

Experimental Protocol: Gravimetric Solubility Determination

Materials:

-

Synthesized this compound

-

Anhydrous organic solvents (e.g., isopropanol, tetrahydrofuran (B95107) (THF), dioxane, hexane, toluene, dichloromethane)

-

Thermostatically controlled shaker or water bath

-

Filtration apparatus (e.g., syringe filters with PTFE membrane, 0.2 µm pore size)

-

Pre-weighed vials

-

Analytical balance

-

Vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired anhydrous organic solvent in a sealed vial.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is crucial.

-

-

Sample Collection:

-

Allow the undissolved solid to settle.

-

Carefully draw a known volume of the supernatant (the clear saturated solution) using a syringe fitted with a 0.2 µm PTFE filter to remove any suspended particles.

-

-

Solvent Evaporation:

-

Transfer the filtered saturated solution to a pre-weighed, dry vial.

-

Evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature below the decomposition point of this compound.

-

-

Mass Determination:

-

Once the solvent is completely removed, weigh the vial containing the dry this compound residue.

-

The mass of the dissolved this compound is the final weight of the vial minus the initial weight of the empty vial.

-

-

Calculation of Solubility:

-

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of solution taken (mL)) * 100

-

Solubility (mol/L) = Mass of residue (g) / (Molecular weight of Sr(O-i-Pr)₂ ( g/mol ) * Volume of solution taken (L))

-

Diagram of the Gravimetric Solubility Determination Workflow

Caption: Workflow for gravimetric solubility determination.

3.2. Spectroscopic Methods (UV-Vis or ICP-OES)

For lower solubility or higher precision, spectroscopic methods can be employed. These methods require the creation of a calibration curve.

Experimental Protocol: Spectroscopic Solubility Determination

Materials:

-

Saturated solution of this compound (prepared as in the gravimetric method).

-

Anhydrous organic solvent.

-

Volumetric flasks and pipettes.

-

UV-Vis spectrophotometer or Inductively Coupled Plasma - Optical Emission Spectrometer (ICP-OES).

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of known concentration by dissolving a precise mass of this compound in a known volume of the solvent.

-

Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

-

Calibration Curve:

-

Measure the absorbance (UV-Vis) or emission intensity (ICP-OES) of each standard solution at a characteristic wavelength for strontium.

-

Plot a graph of absorbance/intensity versus concentration to create a calibration curve.

-

-

Analysis of Saturated Solution:

-

Take a known volume of the filtered saturated solution and dilute it with the solvent to a concentration that falls within the range of the calibration curve.

-

Measure the absorbance/intensity of the diluted sample.

-

-

Calculation of Solubility:

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility.

-

Diagram of the Spectroscopic Solubility Determination Workflow

Unveiling the Thermal Stability of Strontium Isopropoxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strontium isopropoxide [Sr(O-i-Pr)₂] is a metal alkoxide compound that holds potential in various chemical syntheses, including the preparation of strontium-containing nanomaterials and as a precursor in drug development. A critical parameter for its application and safe handling is its thermal stability, specifically its decomposition temperature. This technical guide provides a comprehensive overview of the thermal decomposition of this compound, including expected decomposition pathways and detailed experimental protocols for its analysis. Due to the limited direct literature on the thermal decomposition temperature of this compound, this guide draws upon data from analogous strontium compounds and established thermal analysis methodologies.

Thermal Decomposition Profile

The proposed thermal decomposition pathway for this compound involves the initial breakdown of the isopropoxide ligands, followed by the decomposition of any intermediate species to yield the final solid residue.

Expected Decomposition Products:

Upon heating, this compound is expected to decompose, yielding solid strontium oxide (SrO) and a mixture of gaseous products. The safety data sheet for this compound indicates that hazardous combustion products include carbon monoxide (CO), carbon dioxide (CO₂), and strontium oxide[1].

Quantitative Data from Analogous Strontium Compounds

To provide context for the expected thermal decomposition range of this compound, the following table summarizes the decomposition data for other strontium compounds.

| Compound | Decomposition Step | Temperature Range (°C) | Final Product | Reference |

| Strontium Oxalate (SrC₂O₄·1.25H₂O) | Dehydration | Ambient - 300 | Anhydrous SrC₂O₄ | [2] |

| Decomposition of anhydrous oxalate | 400 - 550 | Strontium Carbonate (SrCO₃) | [2] | |

| Decomposition of carbonate | 900 - 1050 | Strontium Oxide (SrO) | [2] | |

| Strontium Carbonate (SrCO₃) | Decomposition | 1000 - 1200 | Strontium Oxide (SrO) | [3] |

Experimental Protocols for Thermal Analysis

Given the air and moisture sensitivity of this compound, its thermal analysis requires careful handling under an inert atmosphere.[4][5] The primary techniques for determining its thermal decomposition temperature are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). For a more detailed analysis of the evolved gases during decomposition, coupled techniques such as TGA-Mass Spectrometry (TGA-MS) are invaluable.[6]

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound undergoes mass loss due to decomposition.

Instrumentation: A thermogravimetric analyzer capable of operating under a controlled inert atmosphere (e.g., nitrogen or argon).[7][8][9][10] For air-sensitive samples, the TGA should ideally be housed within a glovebox.

Methodology:

-

Sample Preparation: Inside an inert atmosphere glovebox, a small, accurately weighed sample of this compound (typically 5-10 mg) is placed into a TGA crucible (e.g., alumina (B75360) or platinum).

-

Instrument Setup: The crucible is loaded into the TGA furnace. The system is purged with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to maintain an inert environment.

-

Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., from ambient to 1000 °C).

-

Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset temperature of mass loss, which corresponds to the initiation of decomposition. The temperatures at which the rate of mass loss is maximal (from the derivative thermogravimetric, DTG, curve) are also noted.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal decomposition of this compound, identifying whether the process is endothermic or exothermic.

Instrumentation: A differential scanning calorimeter capable of operating under a controlled inert atmosphere.

Methodology:

-

Sample Preparation: In an inert atmosphere glovebox, a small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum or gold-plated stainless steel). An empty, hermetically sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with a high-purity inert gas.

-

Thermal Program: The sample and reference are subjected to the same temperature program as in the TGA analysis (e.g., heating at 10 °C/min from ambient to a temperature beyond the decomposition range).

-

Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

Data Analysis: The DSC thermogram is analyzed for endothermic or exothermic peaks corresponding to thermal events. Decomposition is typically an endothermic process.

Evolved Gas Analysis (EGA) using TGA-MS

Objective: To identify the gaseous products evolved during the thermal decomposition of this compound.

Instrumentation: A thermogravimetric analyzer coupled to a mass spectrometer via a heated transfer line.[6]

Methodology:

-

TGA Protocol: The TGA experiment is performed as described above.

-

MS Coupling: The evolved gases from the TGA furnace are continuously transferred to the mass spectrometer through a heated, inert capillary to prevent condensation.

-

Data Acquisition: The mass spectrometer is set to scan a specific mass-to-charge (m/z) range to detect the expected decomposition products (e.g., CO, CO₂, and fragments of isopropanol).

-

Data Analysis: The TGA data is correlated with the mass spectrometry data to identify which gaseous species are evolved at each stage of mass loss.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical workflow for the thermal analysis of this compound.

Caption: Workflow for the thermal analysis of this compound.

Logical Relationship of Decomposition Products

The following diagram illustrates the proposed decomposition pathway of this compound.

Caption: Proposed thermal decomposition pathway for this compound.

Conclusion

While a definitive thermal decomposition temperature for this compound remains to be precisely determined and published, this guide provides a robust framework for its investigation. By employing rigorous experimental protocols for TGA, DSC, and TGA-MS under inert conditions, researchers can accurately characterize the thermal stability of this compound. The data from analogous strontium compounds suggests a multi-step decomposition process ultimately leading to the formation of strontium oxide. The methodologies and expected outcomes detailed herein will aid scientists and professionals in the safe and effective use of this compound in their research and development endeavors.

References

- 1. fishersci.com [fishersci.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. sds.mcmaster.ca [sds.mcmaster.ca]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. Netzsch Thermogravimetric Analysis with Mass Spectrometry (TGA-MS) | Materials Research Laboratory | Illinois [mrl.illinois.edu]

- 7. mt.com [mt.com]

- 8. etamu.edu [etamu.edu]

- 9. Thermogravimetric Analysis with ELTRA Elemental Analyzers [eltra.com]

- 10. Thermogravimetric Analyzer: TGA Thermostep :: ELTRA [eltra.com]

Strontium Isopropoxide: A Comprehensive Technical Guide to its CAS Number and Safety Data

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides essential information on the Chemical Abstracts Service (CAS) number and comprehensive safety data for Strontium Isopropoxide. The following sections detail its chemical identity, hazard classifications, and recommended handling procedures to ensure safe and effective use in research and development settings.

Chemical Identity and Properties

This compound, with the chemical formula Sr(OCH(CH₃)₂)₂, is an alkaline earth metal alkoxide. It is recognized by the following identifiers:

-

Synonyms: Strontium diisopropoxide[1]

-

Molecular Formula: C₆H₁₄O₂Sr

-

Molecular Weight: 205.79 g/mol [1]

It typically appears as a crystalline powder.[1][3]

Safety and Hazard Information

This compound is classified as a hazardous chemical.[4] Adherence to strict safety protocols is imperative when handling this compound. The following table summarizes its key safety data based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Category | Classification & Statement | Pictogram | Signal Word |

| Physical Hazards | Flammable solid (H228)[1][2]. Self-heating in large quantities; may catch fire (H252)[1][2]. | 🔥 | Danger [1][2] |

| Health Hazards | Causes severe skin burns and eye damage (H314)[1][2][4]. Causes serious eye damage (H318)[2]. | corrosive | Danger [1][2] |

Precautionary Measures and Personal Protective Equipment (PPE)

Detailed precautionary statements provide guidance on minimizing risks associated with this compound.

| Category | Precautionary Statements |

| Prevention | P210: Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.[1][2]. P235: Keep cool.[1]. P260: Do not breathe dust/fume/gas/mist/vapors/spray.[1][4]. P264: Wash skin thoroughly after handling.[5]. P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2][4] |

| Response | P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[1][2][4]. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][4]. P310: Immediately call a POISON CENTER or doctor/physician.[2] |

| Storage | P405: Store locked up.[2][4] |

| Disposal | P501: Dispose of contents/container in accordance with local, state or federal regulations.[6] |

Recommended Personal Protective Equipment (PPE):

-

Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if exposure limits are exceeded or irritation is experienced.[4]

-

Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[4]

-

Hand Protection: Handle with gloves.[5]

-

Skin and Body Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[4]

Emergency Procedures

In case of exposure, follow these first-aid measures and seek immediate medical attention.

| Exposure Route | First-Aid Measures |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration.[4] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower.[4] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |

| Ingestion | Rinse mouth. DO NOT induce vomiting.[4] |

Experimental Protocols: Safe Handling Workflow

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

Caption: A flowchart illustrating the key steps for the safe handling of this compound.

References

Strontium Isopropoxide: A Versatile Precursor for Advanced Material Synthesis

An In-depth Technical Guide for Researchers and Scientists

Strontium isopropoxide, Sr(O-i-Pr)₂, is an alkaline earth metal alkoxide that serves as a critical molecular precursor for a variety of advanced materials. Its chemical reactivity, solubility in organic solvents, and volatility make it an ideal candidate for sophisticated synthesis techniques such as Atomic Layer Deposition (ALD), sol-gel processing, and as a catalyst in polymerization reactions. This guide provides a comprehensive overview of its properties, synthesis, and applications, complete with experimental protocols and quantitative data to support researchers in materials science, chemistry, and drug development.

Physicochemical Properties and Safety Data

This compound is a white, crystalline powder that is highly sensitive to moisture. Proper handling in an inert atmosphere (e.g., a glovebox) is essential to prevent premature hydrolysis.

| Property | Value | Citation(s) |

| Chemical Formula | Sr(OCH(CH₃)₂)₂ | [1] |

| Molecular Weight | 205.79 g/mol | [1] |

| CAS Number | 88863-33-6 | [1] |

| Appearance | Crystalline powder | |

| Purity Available | 96% - 99.9% (trace metals basis) | |

| Primary Hazards | Flammable solid, Self-heating, Causes severe skin burns and eye damage | |

| Storage | Store under inert gas; moisture sensitive |

Synthesis of this compound

While commercially available, this compound can be synthesized in the laboratory. The most common route involves the direct reaction of strontium metal with anhydrous isopropanol. This reaction is typically performed under an inert atmosphere to prevent the formation of strontium hydroxide (B78521) and strontium carbonate impurities.

General Reaction: Sr (s) + 2 CH₃CH(OH)CH₃ (l) → Sr(OCH(CH₃)₂)₂ (s) + H₂ (g)

Although a detailed, step-by-step experimental protocol from a specific peer-reviewed source was not identified through the search, the logical workflow for such a synthesis is presented below.

Applications as a Precursor for Advanced Materials

Thin Film Deposition via Atomic Layer Deposition (ALD)

This compound is a precursor for depositing strontium-containing thin films, most notably strontium titanate (SrTiO₃ or STO), a high-dielectric constant material crucial for next-generation capacitors in dynamic random-access memory (DRAM). In ALD, this compound is used in conjunction with a titanium precursor, such as titanium tetraisopropoxide (TTIP), and an oxygen source (e.g., water, ozone) in sequential, self-limiting surface reactions to build a film one atomic layer at a time.

Experimental Protocol: Atomic Layer Deposition of SrTiO₃

This protocol describes the growth of crystalline SrTiO₃ films on a suitable substrate.

-

Substrate Preparation: Prepare the substrate (e.g., Si(001) with a buffer layer or a TiN electrode) by performing a standard cleaning procedure.

-

Precursor Handling: Load this compound and a titanium precursor (e.g., titanium tetraisopropoxide, TTIP) into separate ALD precursor cylinders in an inert-gas environment.

-

Deposition Parameters:

-

Heat the this compound precursor to 130 °C.

-

Heat the TTIP precursor to 40-60 °C.

-

Maintain the substrate temperature in the ALD reactor at 225-250 °C.

-

Maintain the water co-reactant at room temperature.

-

-

ALD Supercycle: An ALD "supercycle" for STO consists of multiple sub-cycles of SrO and TiO₂ deposition. A typical ratio might be 1:1.

-

SrO Sub-cycle:

-

Pulse this compound vapor into the reactor.

-

Purge the reactor with an inert gas (e.g., Ar or N₂).

-

Pulse water vapor into the reactor.

-

Purge the reactor with inert gas.

-

-

TiO₂ Sub-cycle:

-

Pulse TTIP vapor into the reactor.

-

Purge the reactor with inert gas.

-

Pulse water vapor into the reactor.

-

Purge the reactor with inert gas.

-

-

-

Film Growth: Repeat the supercycle until the desired film thickness is achieved. The growth is linear and predictable.

-

Post-Deposition Annealing (Optional): Transfer the sample to an annealing chamber under vacuum and heat to 500-650 °C to enhance crystallinity and dielectric properties.

Quantitative Data for ALD-Derived SrTiO₃ Films

| Parameter | Value | Conditions / Notes | Citation(s) |

| Bulk Dielectric Constant (εr) | ~146 - 236 | Varies with thickness, substrate, and annealing conditions | [2][3] |

| Equivalent Oxide Thickness (EOT) | As low as 0.34 - 0.57 nm | For films < 10 nm thick, post-deposition annealing at 500°C | [2][4] |

| Leakage Current Density | ~3 x 10⁻⁸ A/cm² at +0.8V | For a 10 nm film | [2] |

| Step Coverage | ~95% | In high aspect ratio (10:1) structures | [2] |

Nanomaterial Synthesis via Sol-Gel Process

The sol-gel process is a wet-chemical technique used to produce solid materials from small molecules. This compound, along with a titanium alkoxide, can be used to synthesize strontium titanate (SrTiO₃) nanoparticles or powders. The process involves controlled hydrolysis and condensation reactions of the precursors in a solvent.

Experimental Protocol: Sol-Gel Synthesis of SrTiO₃ Nanoparticles

This protocol provides a general method for synthesizing SrTiO₃ nanoparticles.

-

Precursor Solution A: Dissolve a stoichiometric amount of this compound in a dry alcohol solvent (e.g., 2-methoxyethanol (B45455) or ethanol) under an inert atmosphere.

-

Precursor Solution B: In a separate flask, dissolve an equimolar amount of titanium(IV) isopropoxide in the same dry alcohol solvent.

-

Mixing: Slowly add Solution B to Solution A while stirring vigorously. A complex bimetallic alkoxide may form in solution.

-

Hydrolysis: Prepare a solution of deionized water and alcohol. Add this solution dropwise to the mixed alkoxide solution to initiate hydrolysis. The mixture will gradually form a viscous sol and then a semi-rigid gel.

-

Aging: Allow the gel to age at room temperature for 24-48 hours. This step strengthens the gel network.

-

Drying: Dry the gel in an oven at a low temperature (e.g., 80-120 °C) to remove the solvent and byproducts, resulting in a xerogel.

-

Calcination: Calcine the dried powder in a furnace. Heat the material to 600-800 °C for several hours to crystallize the strontium titanate phase and remove residual organic compounds. The final product is a fine, phase-pure SrTiO₃ powder.[5]

Quantitative Data for Sol-Gel Derived Materials

| Parameter | Value | Method / Notes | Citation(s) |

| Average Particle Size | ~10 - 34 nm | Measured by TEM | [6][7] |

| Crystallite Size (XRD) | ~22 nm | Calculated from FWHM of XRD peaks | [6] |

| Sintering Activity | High above 1000 °C | Leads to dense ceramic bodies | [5] |

Catalysis in Ring-Opening Polymerization (ROP)

This compound is a highly active catalyst/initiator for the Ring-Opening Polymerization (ROP) of cyclic esters like lactide (LA) and ε-caprolactone.[8] This process is used to produce biodegradable polyesters such as polylactide (PLA), which has significant applications in biomedical implants and sustainable packaging. The isopropoxide groups initiate the polymerization, leading to well-defined polymers.[8]

Experimental Protocol: ROP of L-Lactide

This protocol describes a typical solution polymerization of L-lactide.

-

Materials: Use commercially available this compound. L-lactide should be purified by recrystallization. Toluene (B28343) should be dried over appropriate drying agents.

-

Reaction Setup: Perform all manipulations under an inert atmosphere using Schlenk line techniques or in a glovebox.

-

Procedure:

-

In a glovebox, add a stock solution of this compound in toluene to a reaction vessel.

-

If a co-initiator is used (e.g., dodecanol), add it to the vessel.

-

Add a solution of L-lactide in toluene to the catalyst solution to start the polymerization. A typical monomer-to-catalyst ratio is [LA]:[Sr] = 100:1.

-

Stir the reaction mixture at room temperature.

-

-

Monitoring and Termination:

-

Take aliquots at specific time intervals to monitor monomer conversion and polymer molecular weight evolution via ¹H NMR spectroscopy and Size Exclusion Chromatography (SEC).

-

Terminate the polymerization by adding a small amount of an acidic solution (e.g., benzoic acid in chloroform).

-

-

Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent like cold methanol. Filter and dry the resulting polylactide product under vacuum.

References

- 1. mdpi.com [mdpi.com]

- 2. KR101498732B1 - Process for forming the strontium-containing thin film - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Characterization of Strontium Oxide Nano Particle by Sol-Gel Method – Oriental Journal of Chemistry [orientjchem.org]

- 6. sist.sathyabama.ac.in [sist.sathyabama.ac.in]

- 7. Synthesis of strontium oxide-zinc oxide nanocomposites by Co-precipitation method and its application for degradation of malachite green dye under direct sunlight - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Organometallic Chemistry of Alkaline Earth Metal Isopropoxides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the organometallic chemistry of alkaline earth metal isopropoxides, covering their synthesis, structural characteristics, reactivity, and applications, with a particular focus on their burgeoning role in catalysis. This document is intended to be a valuable resource for researchers in academia and industry, including those in the field of drug development where stereoselective synthesis is paramount.

Core Concepts and Properties

Alkaline earth metal (Group 2) isopropoxides, with the general formula M(O-i-Pr)₂, where M can be Magnesium (Mg), Calcium (Ca), Strontium (Sr), or Barium (Ba), are important reagents and catalysts in organic synthesis. Their utility stems from their basicity and Lewis acidity, which can be tuned by descending the group. The increasing ionic radius and electropositivity from Mg to Ba significantly influence their aggregation, solubility, and reactivity.

These compounds are typically colorless solids and are often highly sensitive to moisture, readily hydrolyzing to form the corresponding metal hydroxide (B78521) and isopropanol (B130326). Their solubility in common organic solvents can be limited, a factor attributed to their tendency to form oligomeric or polymeric structures.[1]

Table 1: General Properties of Alkaline Earth Metal Isopropoxides

| Property | Magnesium Isopropoxide | Calcium Isopropoxide | Strontium Isopropoxide | Barium Isopropoxide |

| Formula | Mg(OCH(CH₃)₂)₂ | Ca(OCH(CH₃)₂)₂ | Sr(OCH(CH₃)₂)₂ | Ba(OCH(CH₃)₂)₂ |

| Molecular Weight | 114.44 g/mol | 158.25 g/mol [2] | 205.79 g/mol [3] | 255.50 g/mol [4] |

| Appearance | White powder | White, odorless solid[2] | Crystalline powder[3] | Brown to yellow powder |

| Melting Point | Decomposes | - | - | 200 °C (decomposes)[4] |

| Solubility | Low in isopropanol[1] | Water-soluble[2] | Soluble in isopropanol | Soluble in alcohols, ketones, and esters; reacts with water. |

Synthesis of Alkaline Earth Metal Isopropoxides

The synthesis of alkaline earth metal isopropoxides can generally be achieved by the direct reaction of the metal with isopropanol. This reaction is often slow and may require an activator, such as a small amount of a mercury salt or iodine, to initiate the reaction by disrupting the passivating oxide layer on the metal surface.

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of alkaline earth metal isopropoxides.

Figure 1: General workflow for the synthesis of alkaline earth metal isopropoxides.

Detailed Experimental Protocols

Synthesis of Magnesium Isopropoxide

A method for preparing high-purity magnesium isopropoxide involves a two-step process starting from magnesium methoxide (B1231860).[5]

-

Synthesis of Magnesium Methoxide:

-

Charge a reactor with 600-1000 kg of methanol (B129727) and 20 kg of magnesium.

-

Heat the mixture to 50-60 °C under reflux until no further gas evolution is observed, indicating the formation of magnesium methoxide.

-

Evaporate the methanol to dryness to obtain solid magnesium methoxide.

-

-

Transesterification to Magnesium Isopropoxide:

-

Place the solid magnesium methoxide and 600-1000 kg of isopropyl acetate (B1210297) into a distillation kettle.

-

Perform fractional distillation to remove methyl acetate.

-

Evaporate the remaining solvent to dryness to obtain 110-115 kg of solid magnesium isopropoxide, with a reported yield of over 97%.[5]

-

Synthesis of Aluminum Isopropoxide (for comparison)

While not an alkaline earth metal, the synthesis of aluminum isopropoxide is well-documented and provides a useful procedural reference.

-

A mixture of aluminum, isopropyl alcohol, and a small amount of mercuric chloride is heated.[6] A catalytic amount of iodine can also be used to initiate the reaction. The reaction proceeds via the formation of an aluminum amalgam.[6]

-

Alternatively, aluminum trichloride (B1173362) can be reacted with isopropyl alcohol.[6]

Structural Chemistry

The structures of alkaline earth metal isopropoxides are dominated by the tendency of the metal cations to achieve higher coordination numbers, leading to the formation of oligomeric or polymeric aggregates. The degree of aggregation is influenced by the size of the metal ion and the steric bulk of the alkoxide ligand.

While the crystal structures of the simple, homoleptic isopropoxides of Mg, Ca, Sr, and Ba have not been extensively reported in the crystallographic literature, insights can be gained from related structures and spectroscopic studies. For instance, a mixed-metal barium-titanium isopropoxide has been structurally characterized, revealing complex bridged structures.[1][7] Similarly, studies of strontium complexes with other alkoxy and β-diketonato ligands show dimeric and trimeric structures with bridging oxygen atoms.[6]

Spectroscopic Characterization

-

¹H and ¹³C NMR Spectroscopy: NMR spectroscopy is a powerful tool for characterizing these compounds. For magnesium isopropoxide nanowires, the ¹H NMR spectrum shows characteristic signals for the isopropoxy group.[8] The ¹³C cross-polarization magic-angle-spinning (CP-MAS) NMR spectrum provides further structural information.[8]

-

FTIR Spectroscopy: Infrared spectroscopy can be used to identify the characteristic vibrations of the isopropoxide ligands and the metal-oxygen bonds. For instance, the FTIR spectrum of barium oxide shows a characteristic Ba-O stretching vibration.[9]

Reactivity and Catalytic Applications

Alkaline earth metal isopropoxides are versatile reagents and catalysts in a range of organic transformations, primarily acting as Brønsted bases or Lewis acid catalysts.

Ring-Opening Polymerization (ROP)

One of the most significant applications of alkaline earth metal isopropoxides is as initiators for the ring-opening polymerization of cyclic esters, such as lactide and caprolactone, to produce biodegradable polyesters. The catalytic activity generally increases down the group, with strontium and barium isopropoxides being particularly active.

Catalytic Cycle for Ring-Opening Polymerization

The polymerization is believed to proceed via a coordination-insertion mechanism. The following diagram illustrates this catalytic cycle.

Figure 2: A simplified diagram of the coordination-insertion mechanism for ring-opening polymerization.

Quantitative Data for this compound in ROP

This compound has been shown to be a highly active catalyst for the ROP of various cyclic esters. The polymerization of lactide in toluene (B28343) at room temperature with a [LA]:[Sr] ratio of 100:1 proceeds with pseudo-first-order kinetics.[1]

Table 2: Catalytic Performance of this compound in ROP of Lactide

| Monomer | [M]:[I] Ratio | Co-initiator | Conversion (%) | Mₙ ( g/mol ) | Đ (Mₙ/Mₙ) | Reference |

| L-Lactide | 100:1 | None | >95 | - | - | [1] |

| L-Lactide | 100:1 | Dodecanol | >95 | Tailorable | < 1.2 | [1] |

Meerwein-Ponndorf-Verley (MPV) Reduction

The Meerwein-Ponndorf-Verley (MPV) reduction is a chemoselective method for the reduction of aldehydes and ketones to the corresponding alcohols using an aluminum alkoxide, typically aluminum isopropoxide, in the presence of isopropanol.[2][5][10] While aluminum isopropoxide is the classic reagent, magnesium alkoxides have also been explored for this transformation.[10] The reaction proceeds through a six-membered ring transition state.[11]

MPV Reduction Mechanism

References

- 1. US6444862B1 - Synthesis and isolation of metal alkoxides - Google Patents [patents.google.com]

- 2. Calcium isopropoxide | CymitQuimica [cymitquimica.com]

- 3. ストロンチウムイソプロポキシド 99.9% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. Meerwein-Ponndorf-Verley Reduction | Thermo Fisher Scientific - US [thermofisher.com]

- 6. Aluminium isopropoxide - Wikipedia [en.wikipedia.org]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of Strontium Isopropoxide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of strontium isopropoxide, Sr(OCH(CH₃)₂)₂. While detailed experimental data for this specific compound is sparse in publicly available literature, this document consolidates known information and presents generalized, chemically sound protocols based on the reactivity of alkaline earth metals. This compound serves as a valuable precursor in materials science, particularly in the synthesis of strontium-containing complex oxides via sol-gel or metal-organic decomposition (MOD) routes. Its relevance to the drug development field lies in the broader applications of strontium in bone health and the use of metal alkoxides in creating biocompatible materials.[1][2]

Physicochemical Properties

This compound is a crystalline powder, highly sensitive to moisture, which necessitates handling under inert and anhydrous conditions.[3] Its fundamental properties are summarized below.

| Property | Value | Reference |

| Chemical Formula | Sr(OCH(CH₃)₂)₂ | [3] |

| Synonyms | Strontium diisopropoxide, Strontium propan-2-olate | [3][4] |

| Molecular Weight | 205.79 g/mol | [3] |

| Appearance | Crystalline powder | [3] |

| CAS Number | 88863-33-6 | [3] |

| InChI Key | OHULXNKDWPTSBI-UHFFFAOYSA-N | [3] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the direct reaction of strontium metal with anhydrous isopropanol (B130326). Strontium is a highly reactive alkaline earth metal that readily reacts with alcohols to form the corresponding alkoxide and hydrogen gas.[5][6][7] This reaction is analogous to its reaction with water but is generally less vigorous.[6][7]

Experimental Protocol: Direct Reaction Method

This protocol describes a general procedure for synthesizing this compound. All operations must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.

Materials:

-

Strontium metal chunks or turnings

-

Anhydrous isopropanol (reagent grade, distilled over a suitable drying agent like magnesium turnings)

-

Anhydrous toluene (B28343) or hexane (B92381) (for washing)

-

Reaction flask (three-necked, round-bottom) equipped with a reflux condenser, magnetic stirrer, and gas inlet/outlet

Procedure:

-

Preparation: Under an inert atmosphere, add freshly cut, clean strontium metal pieces to the reaction flask containing a magnetic stir bar.

-

Reaction: Slowly add an excess of anhydrous isopropanol to the flask via a cannula or dropping funnel. The reaction is initiated, evidenced by the evolution of hydrogen gas.

-

Reaction:Sr(s) + 2 (CH₃)₂CHOH(l) → Sr(OCH(CH₃)₂)₂(solvated) + H₂(g)

-

-

Heating: Gently heat the reaction mixture to reflux to ensure the reaction proceeds to completion. The reaction time can vary from several hours to a full day, depending on the surface area of the strontium metal and the reaction temperature.

-

Isolation: Once the evolution of hydrogen gas has ceased and all the metal has been consumed, allow the solution to cool to room temperature. The product may precipitate upon cooling or can be isolated by removing the excess isopropanol under reduced pressure.

-

Purification: The resulting solid is washed with a non-polar solvent like anhydrous hexane or toluene to remove any unreacted starting materials or byproducts.

-

Drying: The purified this compound is dried under high vacuum to yield a fine, crystalline powder. The product should be stored in a desiccator or glovebox to prevent hydrolysis.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following sections detail the primary analytical techniques used for this purpose.

Spectroscopic Characterization

IR spectroscopy is used to identify the characteristic vibrational modes of the isopropoxide ligand bound to the strontium atom.

Experimental Protocol:

-

Sample Preparation: Due to its moisture sensitivity, the sample must be prepared in a glovebox. A small amount of the this compound powder is mixed with dry KBr powder and pressed into a pellet, or a Nujol mull is prepared between KBr or CsI plates.

-

Data Acquisition: The spectrum is recorded using an FTIR spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or Nujol mull is recorded and subtracted from the sample spectrum.

Expected Data: Published data for a Sr/Ti bimetallic isopropoxide complex identifies absorption bands for Sr(OPrⁱ)₂ at 970, 962, and 819 cm⁻¹ . These bands are characteristic of the C-O and C-C stretching vibrations of the isopropoxide group.

¹H and ¹³C NMR spectroscopy are fundamental for confirming the structure of the isopropoxide ligand and verifying the purity of the compound.

Experimental Protocol:

-

Sample Preparation: In a glovebox, dissolve a small amount of this compound in a dry, deuterated solvent (e.g., d₈-toluene or C₆D₆). The choice of solvent is critical as the compound is insoluble in many common NMR solvents and reactive with others.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.[8]

Expected Data: While specific, published spectra for this compound are not readily available, the expected chemical shifts can be predicted based on the structure:

-

¹H NMR: Two signals are expected: a septet for the methine proton (-OCH) and a doublet for the methyl protons (-CH₃). The integration ratio should be 1:6.

-

¹³C NMR: Two signals are expected: one for the methine carbon (-OCH) and one for the methyl carbons (-CH₃).[9]

Thermal Analysis

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information about the thermal stability and decomposition pathway of the compound.[10][11]

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed sample (5-10 mg) of this compound is placed in an alumina (B75360) or platinum TGA/DSC pan.

-

Data Acquisition: The analysis is performed under a controlled atmosphere (e.g., nitrogen or air) with a constant heating rate (e.g., 10 °C/min). The TGA measures the change in mass, while the DSC measures the heat flow as a function of temperature.[12][13]

Expected Data: No specific TGA/DSC data for this compound has been found in the searched literature. However, a typical thermal decomposition pathway for a metal alkoxide involves the loss of organic ligands at elevated temperatures, ultimately yielding the metal oxide. For this compound, the expected final decomposition product would be strontium oxide (SrO). The DSC curve would indicate whether the decomposition processes are endothermic or exothermic.

Structural Analysis

Single-crystal XRD is the definitive method for determining the precise three-dimensional atomic arrangement, including bond lengths and angles.[14][15]

Experimental Protocol:

-

Crystal Growth: Suitable single crystals of this compound must be grown, typically by slow cooling or vapor diffusion of a saturated solution.

-

Data Collection: A single crystal is mounted on a goniometer, and X-ray diffraction data is collected as the crystal is rotated.[16][17]

-

Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell dimensions and solve the crystal structure.[18]

Expected Data: The crystal structure of this compound has not been reported in the searched literature. Many metal alkoxides exhibit complex structures, often forming oligomers (dimers, trimers, etc.) where the metal centers are bridged by alkoxide groups.[19] A structural determination would provide invaluable insight into its chemical reactivity.

Visualized Workflows

Synthesis Workflow

Caption: A flowchart illustrating the synthesis of this compound.

Characterization Workflow

Caption: Logical workflow for the characterization of this compound.

Conclusion

This technical guide outlines the synthesis and characterization of this compound. While it is commercially available, its synthesis via the direct reaction of strontium metal and isopropanol is a feasible laboratory procedure. The characterization relies on standard analytical techniques, although a complete set of experimental data is not currently available in the public domain. Further research, particularly a definitive single-crystal X-ray diffraction study, would be highly beneficial to fully elucidate the structural properties of this important precursor compound and expand its applications in materials science and potentially in the development of novel drug delivery systems.

References

- 1. scientificlabs.com [scientificlabs.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound 99.9 trace metals 88863-33-6 [sigmaaldrich.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Strontium: Chemical reactions | Pilgaard Elements [pilgaardelements.com]

- 7. WebElements Periodic Table » Strontium » reactions of elements [webelements.com]

- 8. rsc.org [rsc.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 11. fpe.umd.edu [fpe.umd.edu]

- 12. Thermal Analysis | Materials Research Institute [mri.psu.edu]

- 13. tainstruments.com [tainstruments.com]

- 14. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 15. Single-Crystal X-ray Diffraction [warwick.ac.uk]

- 16. creative-biostructure.com [creative-biostructure.com]

- 17. pulstec.net [pulstec.net]

- 18. Single-crystal X-ray diffraction studies on structural transformations of porous coordination polymers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 19. Synthesis and Crystal Structures of New Strontium Complexes with Aminoalkoxy and β-Diketonato Ligands - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Hydrolytic Sensitivity of Strontium Isopropoxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Metal alkoxides are a class of compounds known for their high reactivity, particularly towards protic reagents like water. Strontium isopropoxide, an alkaline earth metal alkoxide, is no exception and is classified as a moisture-sensitive material. Its reaction with water, known as hydrolysis, leads to the formation of strontium hydroxide (B78521) and isopropanol (B130326). This reaction is often rapid and exothermic. In the context of materials science, particularly in sol-gel processes, the controlled hydrolysis of metal alkoxides is a fundamental step in the formation of metal oxides. Conversely, in synthetic organic chemistry, the presence of moisture can lead to the decomposition of the alkoxide, rendering it inactive for its intended purpose.

This guide will summarize the qualitative and extrapolated quantitative data on the hydrolytic sensitivity of this compound, provide detailed experimental protocols for its study, and present visual diagrams of the hydrolysis pathway and experimental workflows.

Hydrolytic Pathway of this compound

The hydrolysis of this compound proceeds via a nucleophilic substitution reaction, where water molecules attack the strontium metal center, leading to the displacement of the isopropoxide ligands. The overall reaction can be represented as follows:

Sr(OCH(CH₃)₂)₂ + 2H₂O → Sr(OH)₂ + 2HOCH(CH₃)₂

The final product of the hydrolysis is strontium hydroxide, a strong base[1][2]. In some instances, particularly with heating, the strontium hydroxide may further decompose to strontium oxide[3].

Caption: Hydrolysis pathway of this compound.

Quantitative Data on Hydrolytic Sensitivity

Direct quantitative kinetic data for the hydrolysis of this compound is scarce in peer-reviewed literature. However, based on the general trends observed for metal alkoxides, the reactivity is influenced by several factors. The table below summarizes these factors and provides an estimated impact on the hydrolysis of this compound, drawing parallels with other alkaline earth metal alkoxides.

| Parameter | Influence on Hydrolysis Rate | Estimated Trend for this compound | Rationale/Comments |

| Water Stoichiometry | Increases with higher water concentration | Highly dependent on the molar ratio of water to alkoxide. | Excess water will drive the reaction to completion rapidly. |

| Temperature | Increases with higher temperature | The reaction is expected to be significantly faster at elevated temperatures. | Increased kinetic energy overcomes the activation energy barrier. |

| Solvent | Polarity and protic nature of the solvent can influence the rate. | Hydrolysis will be faster in polar protic solvents. | Solvents capable of hydrogen bonding can facilitate the reaction. |

| pH | Catalyzed by both acid and base. | The reaction is expected to be rapid under both acidic and basic conditions. | The general mechanism for metal alkoxide hydrolysis is catalyzed by both H⁺ and OH⁻[4]. |

| Steric Hindrance | Less sterically hindered alkoxides react faster. | Isopropoxide is a relatively bulky ligand, which may slow the reaction compared to methoxide (B1231860) or ethoxide. | The bulky nature of the isopropoxide group can sterically shield the strontium center from nucleophilic attack by water. |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the hydrolytic sensitivity of this compound. These protocols are adapted from general methods for studying the hydrolysis of moisture-sensitive metal alkoxides.

Synthesis and Handling of this compound

Given its moisture sensitivity, this compound must be synthesized and handled under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques. Solvents should be rigorously dried prior to use.

Materials:

-

Strontium metal

-

Anhydrous isopropanol

-

Mercuric chloride (catalyst, optional)

-

Schlenk flask and condenser

-

Inert gas supply (argon or nitrogen)

-

Cannula and syringes

Procedure:

-

Assemble a Schlenk flask with a reflux condenser under a positive pressure of inert gas.

-

Add strontium metal turnings to the flask.

-

Add anhydrous isopropanol to the flask via cannula.

-

If desired, add a catalytic amount of mercuric chloride.

-

Heat the mixture to reflux under a continuous flow of inert gas. The reaction is typically complete when the strontium metal has fully dissolved.

-

The resulting solution of this compound in isopropanol can be used directly, or the solvent can be removed under vacuum to yield a solid product.

Monitoring Hydrolysis by Spectrophotometry

This method is suitable for monitoring the initial stages of hydrolysis by observing changes in turbidity as strontium hydroxide precipitates.

Materials:

-

Stock solution of this compound in anhydrous isopropanol

-

Anhydrous isopropanol (for dilution)

-

Deionized water

-

UV-Vis Spectrophotometer with a thermostatted cuvette holder

-

Anhydrous cuvettes

Procedure:

-

Prepare a dilute solution of this compound in anhydrous isopropanol in a glovebox.

-

Seal the anhydrous cuvette containing the this compound solution.

-

Place the cuvette in the spectrophotometer and allow it to equilibrate to the desired temperature.

-

Inject a precise amount of deionized water into the cuvette with rapid mixing.

-

Immediately begin recording the absorbance at a fixed wavelength (e.g., 500 nm) over time. An increase in absorbance indicates the formation of strontium hydroxide precipitate.

-

The initial rate of reaction can be determined from the slope of the absorbance versus time plot.

Analysis of Hydrolysis Products by FTIR Spectroscopy

FTIR spectroscopy can be used to identify the products of hydrolysis.

Materials:

-

This compound

-

Deionized water

-

Anhydrous solvent (e.g., isopropanol)

-

FTIR spectrometer with an ATR accessory in a glovebox

Procedure:

-

In a glovebox, dissolve a small amount of this compound in an anhydrous solvent.

-

Record the FTIR spectrum of the initial solution.

-

Add a controlled amount of water to the solution and mix.

-

Record FTIR spectra at various time intervals.

-

Monitor the disappearance of the Sr-O-C stretching bands of the isopropoxide and the appearance of the broad O-H stretching band of strontium hydroxide and isopropanol. A peak around 854 cm⁻¹ can be attributed to the Sr-O bond in the resulting strontium oxide/hydroxide[3][5].

Experimental Workflow and Data Analysis

The following diagram illustrates a typical workflow for studying the hydrolytic sensitivity of this compound.

Caption: Experimental workflow for kinetic analysis.

Conclusion

This compound exhibits significant hydrolytic sensitivity, a characteristic that is crucial to consider in its handling, storage, and application. While specific quantitative data on its hydrolysis kinetics are limited, this guide provides a framework for understanding and investigating this phenomenon based on the established chemistry of metal alkoxides. The detailed experimental protocols and workflows presented herein offer a starting point for researchers to quantitatively assess the impact of various parameters on the hydrolysis of this compound. Such studies are essential for the controlled synthesis of strontium-based materials and for ensuring the efficacy of this compound in moisture-sensitive applications. Further research is warranted to establish a comprehensive kinetic and mechanistic understanding of this important reaction.

References

Methodological & Application

Application Notes and Protocols for Sol-Gel Synthesis of Strontium Titanate (SrTiO3) Thin Films Using a Strontium Alkoxide Precursor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strontium titanate (SrTiO3) is a perovskite oxide with a wide range of applications stemming from its high dielectric constant, low dielectric loss, and chemical stability.[1][2] In the realm of biomedical research and drug development, SrTiO3 thin films are gaining attention for their potential in creating biocompatible coatings for implants, advanced biosensors, and platforms for controlled drug delivery. The sol-gel method offers a versatile and cost-effective route for preparing high-quality SrTiO3 thin films with precise control over stoichiometry and microstructure.[3] This document provides a detailed protocol for the synthesis of SrTiO3 thin films using a sol-gel approach based on a strontium alkoxide precursor.

Note on Precursor Selection: While the use of strontium isopropoxide is specified, a comprehensive literature search did not yield a specific, detailed protocol for its use in SrTiO3 thin film synthesis. The following protocol is a generalized procedure for the use of a strontium alkoxide, such as strontium methoxyethoxide[4], in combination with a titanium alkoxide, a common approach in sol-gel chemistry. Researchers should adapt and optimize the parameters for their specific strontium alkoxide precursor.

Experimental Protocols

I. Preparation of the SrTiO3 Precursor Sol

This protocol outlines the preparation of a 0.25 M SrTiO3 precursor solution.

Materials:

-

Strontium alkoxide (e.g., Strontium methoxyethoxide, Sr(OC2H4OCH3)2)[4]

-

Titanium isopropoxide (Ti[OCH(CH3)2]4)

-

2-Methoxyethanol (B45455) (solvent)

-

Acetylacetone (B45752) (stabilizer)[1]

-

Acetic acid (solvent and catalyst)[1]

-

Argon or Nitrogen gas (for inert atmosphere)

Equipment:

-

Schlenk line or glovebox

-

Magnetic stirrer and hotplate

-

Glass beakers and flasks

-

Syringes and needles

Procedure:

-

Strontium Precursor Solution: In an inert atmosphere (glovebox or Schlenk line), dissolve the stoichiometric amount of the strontium alkoxide precursor in 2-methoxyethanol in a clean, dry flask. Stir the solution at room temperature until the precursor is fully dissolved.

-

Titanium Precursor Solution: In a separate dry flask under an inert atmosphere, mix titanium isopropoxide with 2-methoxyethanol. To this solution, add acetylacetone dropwise while stirring. Acetylacetone acts as a chelating agent to stabilize the titanium precursor and control its hydrolysis rate.[1]

-

Mixing: Slowly add the titanium precursor solution to the strontium precursor solution dropwise while stirring vigorously.

-

Homogenization and Aging: Continue stirring the mixed solution for a minimum of 2 hours at room temperature to ensure homogeneity. After stirring, seal the container and age the sol for 24 hours to allow for the completion of the initial hydrolysis and condensation reactions.[2] The final solution should be clear and stable.

II. Thin Film Deposition by Spin Coating

Materials:

-

SrTiO3 precursor sol

-

Acetone (for cleaning)

-

Isopropanol (for cleaning)

-

Deionized water (for cleaning)

Equipment:

-

Spin coater

-

Ultrasonic bath

-

Hotplate

Procedure:

-

Substrate Cleaning: Thoroughly clean the substrates by sequential ultrasonication in deionized water, acetone, and isopropanol, each for 15 minutes. Dry the substrates with a stream of nitrogen gas.

-

Spin Coating: Place the cleaned substrate on the spin coater chuck. Dispense a few drops of the aged SrTiO3 precursor sol onto the center of the substrate.

-

Deposition Parameters: Ramp up the spin coater to the desired speed (e.g., 4500 rpm) and maintain for a set duration (e.g., 15 seconds) to achieve the desired film thickness.[1]

-

Drying and Pyrolysis:

-

Drying: Transfer the coated substrate to a hotplate and dry at a low temperature (e.g., 150 °C) for 3-5 minutes to evaporate the solvent.[1]

-

Pyrolysis: Increase the hotplate temperature to a higher temperature (e.g., 450 °C) for 5-8 minutes to decompose the organic precursors and form an amorphous inorganic film.[1][5]

-

-

Multi-layer Deposition: Repeat steps 2-4 to achieve the desired film thickness. Typically, 8-10 cycles can yield a film thickness of approximately 300 nm.[1]

III. Annealing of the Thin Films

Equipment:

-

Rapid thermal annealing (RTA) furnace or a conventional tube furnace

Procedure:

-

Crystallization: Place the pyrolyzed films into the furnace.

-

Annealing Profile: Heat the films to the desired annealing temperature (e.g., 550 °C, 650 °C, or 750 °C) in an oxygen atmosphere for a specific duration (e.g., 3 minutes for RTA or 1 hour for conventional annealing) to crystallize the amorphous film into the perovskite SrTiO3 phase.[1]

-

Cooling: Allow the films to cool down to room temperature naturally.

Data Presentation

Table 1: Precursor Solution Parameters

| Parameter | Value | Reference |

| SrTiO3 Concentration | 0.25 M | [1] |

| Strontium Precursor | Strontium Alkoxide | General |

| Titanium Precursor | Titanium Isopropoxide | [6] |

| Solvent | 2-Methoxyethanol, Acetic Acid | [1] |

| Stabilizer | Acetylacetone | [1] |

| Aging Time | 24 hours | [2] |

Table 2: Spin Coating and Annealing Parameters